

An In-depth Technical Guide to the Thermodynamic Properties of Pentyl Acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **pentyl acetate**. The information is curated for professionals in research and development who require precise data and methodologies for process modeling, safety assessments, and formulation development.

Introduction to Pentyl Acetate

Pentyl acetate, also known as n-amyl acetate, is an organic compound and an ester with the chemical formula C7H14O2.[1][2] It is a colorless liquid recognized by its characteristic bananalike odor.[3][4] Due to its solvent properties and pleasant aroma, it finds applications in various industries, including the manufacturing of lacquers, photographic film, and as an artificial flavoring agent. A thorough understanding of its thermodynamic properties is crucial for optimizing its use, ensuring safe handling, and predicting its behavior under different process conditions.

Core Thermodynamic Properties

The fundamental thermodynamic properties of **pentyl acetate** are summarized in the tables below, providing a quick reference for key quantitative data.



Table 1: Fundamental Physical and Thermodynamic

Properties of Pentyl Acetate

Properties Property	Value	Units	Conditions	Source(s)
Molecular Weight	130.185	g/mol	-	[2]
Boiling Point	142-149	°C	at 760 mmHg	[5][6]
420 (± 7)	K	-	[7]	
Melting Point	-70.8	°C	-	[2]
-100	°C	-	[5][6]	
202.35	K	-	[7]	
Density	0.876	g/mL	at 25 °C	[5][6]
0.88	-	-	[3]	
Vapor Pressure	4	mmHg	at 20 °C	[5][6]
5.17	mmHg	-	[3]	
3.9 (± 0.3)	mmHg	at 25°C	[2]	_
Vapor Density	4.5	(vs air)	-	[5][6]
Flash Point	25	°C	closed cup	[8]
91	°F	-	[3]	
Autoignition Temperature	680	°F	-	[5][6]
Refractive Index	1.402	n20/D	-	[6][9]

Table 2: Enthalpy and Heat Capacity Data for Pentyl Acetate



Property	Value	Units	Conditions	Source(s)
Enthalpy of Vaporization (ΔvapH)	43.2	kJ/mol	at 344 K	[1]
Enthalpy of Combustion (ΔcH°liquid)	-4372.13	kJ/mol	Standard conditions	[7][10]
Liquid Phase Heat Capacity (Cp,liquid)	276.1	J/(mol·K)	at 304.0 K	[7][10]

Table 3: Critical Properties of Pentyl Acetate

Property	Value -	Units	Source(s)
Critical Temperature (Tc)	600	К	[7]
Critical Pressure (Pc)	26.85	bar	[7]
2.8	atm	[11]	
Critical Density (pc)	2.131	mol/l	[7]

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties relies on precise and validated experimental methodologies. The following sections detail the protocols for measuring key parameters of **pentyl acetate**.

Vapor Pressure Measurement

Vapor pressure is a critical property for safety assessments and process design, especially in distillation and evaporation processes.



- Ebullioscopic Method: This direct method involves measuring the boiling temperature of the liquid at various controlled pressures.[12][13]
 - A sample of pentyl acetate is placed in a specialized equilibrium still.[13]
 - The system pressure is set and controlled by a vacuum pump and a manometer.
 - The liquid is heated until it boils, and the temperature is recorded with a precision thermometer once a stable equilibrium between the liquid and vapor phases is achieved.
 [13]
 - The process is repeated at different pressures to obtain a set of vapor pressuretemperature data points.[13]
- Thermogravimetric Analysis (TGA): This is an indirect method that can be useful for rapid screening.[12]
 - A small sample of **pentyl acetate** is placed in a crucible within a TGA instrument.
 - The sample is heated at a controlled rate under a controlled atmosphere.
 - The mass loss of the sample due to evaporation is continuously monitored as a function of temperature.
 - The vapor pressure can be calculated from the rate of mass loss using appropriate kinetic models and calibration with standards.[12]

Heat Capacity Measurement

Heat capacity data is essential for energy balance calculations in heating and cooling processes.

- Differential Scanning Calorimetry (DSC): DSC is a widely used technique for measuring the heat capacity of liquids with milligram-sized samples.[14][15]
 - A baseline is established by running the DSC with two empty, hermetically sealed aluminum pans.



- A sapphire standard of known mass and heat capacity is placed in the sample pan and heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.[14]
- The sapphire standard is replaced with a known mass of pentyl acetate in a hermetically sealed pan, and the same temperature program is run.
- The heat flow difference between the sample and the reference pan is measured.[14]
- The specific heat capacity at constant pressure (Cp) is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline.[14] A "Heat-Cool" approach, involving both heating and cooling segments, can improve accuracy.[14]

Enthalpy of Vaporization Measurement

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

- Calorimetric Method: This is a direct measurement of the heat absorbed during vaporization.
 [16][17]
 - A known mass of **pentyl acetate** is placed in a vaporization vessel within a calorimeter.
 [16]
 - The liquid is vaporized at a constant temperature, often below its boiling point, by passing a stream of inert gas over it.[16]
 - The continuous removal of vapor disturbs the liquid-vapor equilibrium, leading to further vaporization.[16]
 - The heat absorbed from the calorimeter during this endothermic process is measured,
 which corresponds to the enthalpy of vaporization.[16]
- Calculation from Vapor Pressure Data (Clausius-Clapeyron Equation): The enthalpy of vaporization can be determined from the relationship between vapor pressure and temperature.[18]
 - Vapor pressure data is collected at various temperatures using a method like ebulliometry.



- The natural logarithm of the vapor pressure (In P) is plotted against the inverse of the absolute temperature (1/T).[18]
- According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R,
 where R is the ideal gas constant.[18]
- The molar enthalpy of vaporization (ΔHvap) is calculated from the slope of the resulting straight line.[18]

Density Measurement

Density is a fundamental physical property used in quality control and for converting between mass and volume.

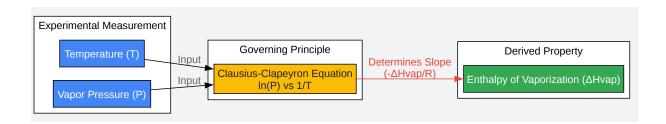
- Pycnometry: This method relies on determining the mass of a precisely known volume of the liquid.[19][20]
 - A pycnometer, which is a glass flask with a specific, calibrated volume, is weighed when empty.[20]
 - It is then filled with **pentyl acetate**, ensuring the liquid reaches the calibration mark, and any excess is removed.
 - The filled pycnometer is weighed again at a controlled temperature.[19]
 - The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the calibrated volume of the pycnometer.[20][21]
- Vibrating Tube Density Meter: This technique offers high precision and is suitable for measurements under pressure.[19]
 - The sample of pentyl acetate is introduced into a U-shaped glass tube inside the instrument.[19]
 - The tube is electronically excited to vibrate at its natural frequency.
 - The instrument measures this frequency, which is directly related to the density of the liquid in the tube—a higher density results in a lower vibration frequency.[19]



 The density is calculated based on a prior calibration with fluids of known density, such as dry air and pure water.[19]

Visualization of Thermodynamic Relationships

The interplay between key thermodynamic properties can be visualized to better understand their dependencies. The following diagram illustrates the relationship between temperature, vapor pressure, and the resulting enthalpy of vaporization as derived from the Clausius-Clapeyron equation.



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Caption: Relationship between experimental data and derived enthalpy of vaporization.

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